Cas no 1883289-99-3 (4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole)

4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a fluorinated pyrazole derivative with a reactive iodine substituent, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, which is advantageous in the design of bioactive compounds. The iodine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of fluorinated heterocycles, where its structural features contribute to improved binding affinity and pharmacokinetic properties. Its stability under standard handling conditions ensures reliable performance in synthetic workflows.
4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole structure
1883289-99-3 structure
Product Name:4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS No:1883289-99-3
MF:C7H8F3IN2
MW:304.051504135132
CID:5192139
Update Time:2025-06-12

4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
    • 1H-Pyrazole, 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-
    • Inchi: 1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3
    • InChI Key: OHJPJDOEHDNEIV-UHFFFAOYSA-N
    • SMILES: N1(CCC(F)(F)F)C=C(I)C(C)=N1

4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB503210-100 mg
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
1883289-99-3
100MG
€253.70 2022-03-01
abcr
AB503210-250 mg
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
1883289-99-3
250MG
€343.00 2022-03-01
abcr
AB503210-500 mg
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
1883289-99-3
500MG
€475.60 2022-03-01
abcr
AB503210-1 g
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
1883289-99-3
1g
€609.00 2022-03-01

4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole Related Literature

Additional information on 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Introduction to 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS No. 1883289-99-3)

4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole, identified by its CAS number 1883289-99-3, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in the development of pharmaceuticals. The structural features of this molecule, particularly the presence of an iodine substituent at the 4-position, a methyl group at the 3-position, and a trifluoropropyl group at the 1-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which imparts a rich electronic structure and allows for diverse functionalization. In 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole, the iodine atom serves as a handle for further chemical modifications via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel compounds with tailored biological activities. The methyl group at the 3-position introduces steric and electronic effects that can influence the molecule's interactions with biological targets, while the trifluoropropyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can modulate pharmacokinetic properties, such as bioavailability and half-life, while also improving binding affinity to biological receptors. The trifluoropropyl group in 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole exemplifies this trend, as it contributes to increased metabolic resistance against degradation by enzymes. This feature is particularly advantageous in designing long-acting drugs that require sustained therapeutic effects.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules targeting various diseases. For instance, pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole aligns well with these therapeutic areas. Researchers have leveraged similar scaffolds to develop inhibitors of kinases and other enzymes implicated in cancer progression. The iodine substituent further facilitates diversification efforts by allowing for palladium-catalyzed coupling reactions with aryl halides or boronic acids, enabling the rapid assembly of structurally diverse libraries.

The role of computational chemistry and high-throughput screening has been instrumental in identifying promising candidates derived from 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole. Molecular modeling studies have revealed that modifications at the 4-position and 5-position of the pyrazole ring can fine-tune interactions with biological targets. For example, computational analyses suggest that the iodine atom can engage in halogen bonding with specific residues in protein active sites, enhancing binding affinity. Additionally, the electron-withdrawing nature of the trifluoropropyl group can modulate charge distribution across the molecule, influencing its solubility and membrane permeability.

In clinical research settings, derivatives of pyrazole have shown promise as lead compounds for therapeutic intervention. A notable example is its use in developing small-molecule inhibitors for viral proteases. The structural rigidity provided by the pyrazole ring allows for precise alignment with substrate pockets in enzymes, while fluorinated groups enhance resistance to metabolic degradation. Preclinical studies have demonstrated that compounds structurally related to 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole exhibit potent inhibitory activity against viral replication without significant off-target effects.

The synthetic utility of this compound extends beyond pharmaceutical applications. In materials science and agrochemical research, pyrazole derivatives serve as key intermediates for developing novel materials with specific functionalities. For instance, fluorinated pyrazoles have been explored as components in liquid crystals and organic semiconductors due to their ability to influence molecular packing and electronic properties. The presence of multiple reactive sites in 4-iodo-3-methyl-1-(3,3,-trifluoropropyl)-1H-pyrazole allows chemists to construct complex polymers or surface-modified materials with tailored characteristics.

The industrial production of 4-iodo-3-methyl-l-(l,-l,-l-trifluoropropyl)-lH-pyrazole involves multi-step synthetic routes that highlight modern organic chemistry techniques. Palladium-catalyzed cross-coupling reactions are commonly employed to introduce aryl or vinyl groups at strategic positions within the pyrazole framework. Additionally, nucleophilic substitution reactions can be utilized to replace halogen atoms with other functional groups depending on downstream applications. The scalability of these synthetic processes is crucial for ensuring consistent supply chains in pharmaceutical manufacturing.

Ethical considerations and regulatory compliance are paramount when handling compounds like 4-lodo-l-l methyl-l-(l l l -trifluorolpropvl-l l H -pyrallol (CAS No.l88l32g9-l99-g). While not classified as hazardous materials under current regulations, proper handling procedures must be followed to minimize environmental impact and ensure workplace safety. Researchers adhere to Good Laboratory Practices (GLP) when conducting experiments involving this compound, including proper storage, waste disposal, and personal protective equipment (PPE) usage.

Future directions in research may explore new derivatives of this compound with enhanced therapeutic profiles or improved pharmacokinetic properties。 Advances in genome editing technologies could also open avenues for targeting specific genetic mutations using tailored pyrazole-based therapeutics。 Collaborative efforts between academia, industry, and regulatory agencies will be essential to translate these discoveries into clinical applications that benefit patients worldwide。

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